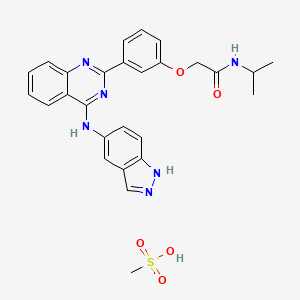

Belumosudil mesylate (KD025 mesylate)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Este compuesto se utiliza principalmente para el tratamiento de la enfermedad crónica de injerto contra huésped (cGVHD) después del fracaso de al menos dos líneas previas de terapia sistémica . Ha demostrado ser prometedor en el manejo de la inflamación y la fibrosis, que son centrales en la patogenia de la cGVHD .

Métodos De Preparación

La preparación del mesilato de Belumosudil involucra varias rutas sintéticas y condiciones de reacciónEl proceso generalmente implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones controladas . Los métodos de producción industrial se enfocan en optimizar el rendimiento y la pureza, al tiempo que se garantiza la escalabilidad del proceso .

Análisis De Reacciones Químicas

El mesilato de Belumosudil se somete a varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esto involucra la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.

Sustitución: Esta reacción involucra el reemplazo de un átomo o grupo de átomos por otro, a menudo bajo condiciones específicas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución . Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

El mesilato de Belumosudil tiene una amplia gama de aplicaciones de investigación científica:

Mecanismo De Acción

El mesilato de Belumosudil ejerce sus efectos inhibiendo selectivamente ROCK2. Esta inhibición interrumpe las vías de señalización mediadas por ROCK2, que desempeñan funciones cruciales en las respuestas de las células inmunitarias proinflamatorias y antiinflamatorias . Al modular estas vías, el mesilato de Belumosudil ayuda a reducir la inflamación y la fibrosis, aliviando así los síntomas de la cGVHD . Los objetivos moleculares y las vías involucradas incluyen la inhibición de la fosforilación de STAT3 y la regulación positiva de la fosforilación de STAT5, lo que lleva a niveles reducidos de citocinas proinflamatorias y a una mayor actividad de las células T reguladoras .

Comparación Con Compuestos Similares

El mesilato de Belumosudil es único en su inhibición selectiva de ROCK2 en comparación con otros compuestos similares. Algunos de los compuestos similares incluyen:

Ibrutinib: Un inhibidor de la tirosina cinasa de Bruton utilizado para tratar la cGVHD.

Ruxolitinib: Un inhibidor de la cinasa de Janus también utilizado para tratar la cGVHD.

Inhibidores de la calcineurina: Como la ciclosporina y el tacrolimus, utilizados en combinación con corticosteroides para la cGVHD.

El mesilato de Belumosudil se destaca por su objetivo específico de ROCK2, que ofrece un enfoque novedoso para controlar la cGVHD con posibles efectos secundarios menores en comparación con las terapias inmunosupresoras más amplias .

Propiedades

Fórmula molecular |

C27H28N6O5S |

|---|---|

Peso molecular |

548.6 g/mol |

Nombre IUPAC |

2-[3-[4-(1H-indazol-5-ylamino)quinazolin-2-yl]phenoxy]-N-propan-2-ylacetamide;methanesulfonic acid |

InChI |

InChI=1S/C26H24N6O2.CH4O3S/c1-16(2)28-24(33)15-34-20-7-5-6-17(13-20)25-30-23-9-4-3-8-21(23)26(31-25)29-19-10-11-22-18(12-19)14-27-32-22;1-5(2,3)4/h3-14,16H,15H2,1-2H3,(H,27,32)(H,28,33)(H,29,30,31);1H3,(H,2,3,4) |

Clave InChI |

ILQJXEIRBCHLOM-UHFFFAOYSA-N |

SMILES canónico |

CC(C)NC(=O)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC5=C(C=C4)NN=C5.CS(=O)(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-Bis[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-1-(4-fluorophenyl)ethanone](/img/structure/B12292877.png)

![[(1s,5s)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl]methanamine](/img/structure/B12292892.png)

![[4a,5-dihydroxy-7-methyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12292936.png)

![Ethyl 2-[(E)-[(1R,2R,5R)-2-Hydroxy-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ylidene]amino]acetate](/img/structure/B12292939.png)

![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)